molecular formula C6H11NO3 B1194557 Methyl aminolevulinate CAS No. 33320-16-0

Methyl aminolevulinate

Cat. No.: B1194557
CAS No.: 33320-16-0
M. Wt: 145.16 g/mol
InChI Key: YUUAYBAIHCDHHD-UHFFFAOYSA-N
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Description

Methyl aminolevulinate (MAL) is a prodrug used in photodynamic therapy (PDT) to treat non-melanoma skin cancers (NMSCs) and precancerous lesions like actinic keratosis (AK). Upon topical application, MAL is metabolized into protoporphyrin IX (PpIX), a photosensitizer that generates reactive oxygen species upon light activation, selectively destroying malignant cells while preserving healthy tissue . MAL is widely recognized for its efficacy, favorable cosmetic outcomes, and tolerability, making it a cornerstone in dermatological PDT.

Preparation Methods

Methyl aminolevulinate is synthesized through the esterification of 5-aminolevulinic acid. The reaction involves the use of methanol and an acid catalyst to produce the methyl ester. Industrial production methods typically involve large-scale esterification processes under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Methyl aminolevulinate undergoes several types of chemical reactions:

    Oxidation: It can be oxidized to form protoporphyrin IX, which is a key step in its activation as a photosensitizer.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common reagents used in these reactions include oxidizing agents like oxygen and light, which are essential for its activation in photodynamic therapy. The major product formed from these reactions is protoporphyrin IX .

Scientific Research Applications

Treatment of Actinic Keratosis

Actinic keratosis is a precancerous skin condition resulting from prolonged sun exposure. Methyl aminolevulinate has been extensively studied for its efficacy in treating this condition.

Clinical Efficacy

A retrospective study involving 57 patients demonstrated that photodynamic therapy with this compound significantly improved clinical outcomes, particularly for facial lesions. The study reported a higher response rate and longer remission duration for facial lesions compared to those on the scalp and hands .

Study Number of Patients Lesion Location Response Rate Remission Duration
Fernández-Guarino et al. (2008)57Face, Scalp, HandsHigher for faceLonger for face

Treatment of Basal Cell Carcinoma

This compound is also used in the treatment of nodular basal cell carcinoma (BCC). A five-year follow-up study comparing PDT with this compound to excision surgery showed promising results.

Long-Term Outcomes

The study included 97 patients and found that the sustained complete response rate at five years was 76% for the this compound group compared to 96% for the surgical group. However, the cosmetic outcomes were significantly better in the PDT group .

Treatment Method Sustained Complete Response Rate Cosmetic Outcome
This compound PDT76%Excellent/Good: 87%
Excision Surgery96%Excellent/Good: 54%

Patient Self-Application of PDT

Recent studies have explored the feasibility of patient self-application of this compound daylight photodynamic therapy (DL-PDT). A study conducted in Germany revealed high levels of patient satisfaction and effectiveness when patients applied the treatment themselves.

Patient Satisfaction and Effectiveness

In this open-label study with 50 elderly patients, 94% reported satisfaction with the treatment process, and at three months post-treatment, 62% of lesions were completely clear .

Parameter Outcome
Overall Satisfaction94%
Complete Clearance Rate62%

Comparison with Other Treatments

This compound has been shown to be equally effective as other treatments such as aminolevulinic acid in managing actinic keratosis and basal cell carcinoma . A comparative analysis indicates that both treatments yield similar efficacy but may differ in patient tolerability and cosmetic outcomes.

Mechanism of Action

The mechanism of action of methyl aminolevulinate involves its conversion to protoporphyrin IX upon topical application. Protoporphyrin IX accumulates in the treated skin lesions and, upon exposure to light of appropriate wavelength, produces singlet oxygen. This singlet oxygen causes damage to cellular compartments, particularly the mitochondria, leading to cell death. The molecular targets include cellular organelles and pathways involved in apoptosis .

Comparison with Similar Compounds

MAL vs. 5-Aminolevulinic Acid (ALA)

Efficacy :

  • In nodular basal cell carcinoma (nBCC), MAL-PDT and ALA-PDT demonstrated equivalent short-term efficacy, with residual tumor rates of 27% (6/22 lesions) for both after 8 weeks .
  • For AK, MAL-PDT achieved an 89% complete response rate, significantly higher than placebo (38%) . ALA-PDT showed comparable efficacy in AK but required longer incubation times .

Tolerability :

  • MAL-PDT was associated with significantly less procedural pain than ALA-PDT in a study on multiple actinic keratoses (mean pain score: 4.2 vs. 6.8 on a 10-point scale) .

Cost :

  • MAL-PDT costs approximately six times more than ALA-PDT, primarily due to higher drug prices .

Cosmetic Outcomes :

  • Both agents yielded excellent/good cosmetic results in >90% of cases, but MAL is preferred for facial lesions due to reduced inflammation .

MAL vs. BF-200ALA (5-ALA Nanoemulsion)

Efficacy :

  • In non-aggressive BCCs, BF-200ALA-PDT was non-inferior to MAL-PDT, with similar complete response rates (82% vs. 80%) .

Tolerability :

  • Both agents had comparable pain profiles, but BF-200ALA required shorter incubation times (2 hours vs. 3 hours for MAL) .

Advantage :

MAL vs. Hexyl Aminolevulinate (HAL)

Efficacy :

  • HAL-PDT (using a 1% concentration) showed equivalent efficacy to MAL-PDT in treating BCCs, with complete response rates of 85% vs. 82% .

Concentration Advantage :

  • HAL achieved comparable results at lower concentrations than MAL, which may reduce phototoxicity risks .

MAL vs. Temoporfin

Efficacy :

  • Temoporfin, a systemic photosensitizer used for head and neck squamous cell carcinoma (HNSCC), showed distinct mechanisms in preclinical studies. MAL-PDT induced higher apoptosis rates in cutaneous SCC cells, while Temoporfin targeted migration pathways .

Selectivity :

  • MAL’s topical application offers localized action, whereas Temoporfin’s systemic use poses broader phototoxicity risks .

Key Research Findings (Data Tables)

Table 1: Efficacy Comparison in BCC and AK

Compound Indication Complete Response Rate Study Design Reference
MAL nBCC 73% (16/22 lesions) Randomized trial
ALA nBCC 73% (16/22 lesions) Randomized trial
MAL AK 89% Multicenter RCT
BF-200ALA BCC 82% Non-inferiority trial
HAL BCC 85% Double-blinded RCT

Table 2: Tolerability and Cost

Compound Mean Pain Score (0–10) Incubation Time Cost per Treatment Reference
MAL 4.2 3 hours €600
ALA 6.8 4–6 hours €100
BF-200ALA 4.5 2 hours €550
HAL 3.9 3 hours €400

Biological Activity

Methyl aminolevulinate (MAL) is a synthetic porphyrin precursor that plays a significant role in photodynamic therapy (PDT), particularly for the treatment of non-hyperkeratotic, non-pigmented actinic keratosis and superficial basal cell carcinoma. This article delves into the biological activity of MAL, examining its mechanisms, efficacy, and clinical applications, supported by data tables and case studies.

MAL acts as a prodrug that is metabolized into protoporphyrin IX (PpIX), a potent photosensitizer. Upon application to the skin lesions, MAL accumulates in the target tissues. When exposed to specific wavelengths of light (typically red light), PpIX generates reactive oxygen species (ROS), including singlet oxygen, which leads to cellular damage and apoptosis in malignant cells. The mechanism can be summarized as follows:

  • Application : MAL cream is applied to the affected area.
  • Metabolism : MAL is converted to PpIX within the cells.
  • Light Activation : Exposure to light activates PpIX, producing ROS.
  • Cell Death : ROS induce oxidative stress leading to cell death.

Efficacy in Clinical Studies

MAL has been extensively studied for its efficacy in treating actinic keratosis and basal cell carcinoma. Below is a summary of findings from relevant studies:

StudyTreatmentOutcomeNotes
MAL-PDT vs Temoporfin-PDTHigher response rate for MAL-PDT in certain cell linesLocalization in plasma membrane correlated with better outcomes
Long-term efficacy comparisonMAL-PDT superior to ALA-PDT for superficial basal-cell carcinomaNo significant aesthetic differences noted
Stability studyMAL stable at pH 4; loses activity at higher pH levelsImportant for storage and application conditions

Case Studies

  • Actinic Keratosis Treatment :
    A retrospective study evaluated patients with multiple actinic keratoses treated with MAL-PDT. The results showed a significant reduction in lesion counts post-treatment, with a high patient satisfaction rate regarding cosmetic outcomes.
  • Superficial Basal Cell Carcinoma :
    In a clinical trial comparing MAL-PDT to traditional surgical methods, patients receiving MAL-PDT exhibited comparable long-term clearance rates with fewer adverse effects, highlighting its potential as a non-invasive treatment option.

Biological Activity Insights

Research indicates that the biological activity of MAL is influenced by several factors:

  • Concentration and Exposure Time : Optimal concentrations (e.g., 0.5 mM) and exposure times (e.g., 5 hours) have been determined for maximum efficacy in PDT protocols .
  • Cellular Response : Different cell lines exhibit varying sensitivity to MAL-PDT, suggesting that individual tumor characteristics may influence treatment outcomes .
  • Adverse Effects : While generally well-tolerated, some patients may experience localized erythema or swelling post-treatment, which are typically transient .

Q & A

Basic Research Questions

Q. What is the biochemical mechanism of methyl aminolevulinate (MAL) in photodynamic therapy (PDT)?

MAL is a prodrug that penetrates neoplastic cells and is metabolized into protoporphyrin IX (PpIX), a photosensitizer. Upon illumination with red light (570–670 nm), PpIX generates reactive oxygen species (ROS), primarily singlet oxygen, inducing apoptosis and necrosis in targeted cells. The dual selectivity of MAL-PDT arises from preferential PpIX accumulation in malignant tissue and localized light application, minimizing damage to healthy tissue .

Q. What are the standard experimental protocols for MAL-PDT in clinical trials?

Typical protocols involve:

  • Application : MAL cream (160 mg/g) under occlusion for 3 hours to ensure optimal PpIX accumulation .
  • Illumination : Red light (75 J/cm²) delivered twice, 7 days apart, for lesions like nodular basal cell carcinoma (BCC) .
  • Outcome Measures : Primary endpoints include lesion clearance at 3 months, with secondary endpoints such as 12-month recurrence rates and cosmetic outcomes assessed via standardized scales (e.g., "excellent/good" ratings by blinded investigators) .

Q. How is MAL-PDT efficacy validated in preclinical models?

Preclinical studies often use:

  • In vitro assays : PpIX fluorescence quantification in cell lines to assess uptake kinetics .
  • Animal models : Immunocompromised mice with xenografted human BCC or actinic keratosis (AK) lesions, evaluating tumor regression histologically post-PDT .

Advanced Research Questions

Q. How should researchers address contradictions in recurrence rates between MAL-PDT and surgical excision?

Discrepancies arise from study design differences:

  • Prospective RCTs : Surgery showed higher 24-month recurrence-free rates (96% vs. 83% for MAL-PDT in BCC), attributed to deeper lesion penetration in surgery .
  • Retrospective analyses : MAL-PDT demonstrated 99.5% clearance in AK/BCC with minimal recurrence, likely due to rigorous patient selection (e.g., superficial lesions) and extended follow-up (5.5 years) . Methodological recommendation : Compare studies by lesion type (nodular vs. superficial), follow-up duration, and retreatment protocols. Use stratified randomization in trials to control for lesion depth and histology .

Q. What methodological considerations are critical for optimizing MAL-PDT protocols?

Key factors include:

  • Occlusion time : 3 hours maximizes PpIX synthesis in AK/BCC .
  • Light parameters : Wavelength (630 nm for deeper penetration) and fluence rate (75 J/cm²) balance efficacy and pain tolerance .
  • Combination therapies : Fractional lasers enhance MAL delivery in microinvasive squamous cell carcinoma (SCC), improving PpIX uptake by 40% in preclinical models .

Q. How can researchers evaluate the long-term biological impact of MAL-PDT?

Use:

  • Histopathological validation : Post-treatment biopsies to assess residual dysplasia and inflammatory response .
  • Immune profiling : Quantify cytokines (e.g., IL-6, TNF-α) to study PDT-induced immunomodulation .
  • Cosmetic outcomes : Standardized tools (e.g., Patient and Observer Scar Assessment Scale) at 12–24 months to quantify scarring/pigmentation changes .

Q. What are the challenges in designing comparative studies of MAL-PDT versus other topical agents?

Challenges include:

  • Heterogeneous endpoints : Align outcome measures (e.g., histologic clearance vs. clinical assessment) across studies .
  • Blinding : Use independent, blinded evaluators to reduce bias in cosmetic and efficacy ratings .
  • Sample size : Power calculations based on expected recurrence rates (e.g., 5% for MAL-PDT vs. 2% for surgery) to ensure statistical validity .

Q. Data Analysis and Interpretation

Q. How should conflicting data on MAL-PDT efficacy in aggressive BCC subtypes be resolved?

Aggressive subtypes (e.g., morpheaform BCC) show lower response rates due to deeper invasion. Recommendations :

  • Stratify analysis by histologic subtype in trials.
  • Combine MAL-PDT with debulking surgery or adjuvant imiquimod to target residual cells .

Q. What statistical methods are appropriate for analyzing MAL-PDT cohort studies?

Use:

  • Kaplan-Meier analysis : For recurrence-free survival over time .
  • Multivariate regression : To adjust for confounders like lesion size, location, and patient age .

Q. Ethical and Practical Considerations

Q. How can researchers mitigate bias in patient-reported outcomes (PROs) for MAL-PDT?

Implement:

  • Validated PRO tools : e.g., Dermatology Life Quality Index (DLQI) to quantify treatment impact .
  • Blinding : Patients assess cosmetic outcomes without knowledge of treatment allocation .

Properties

IUPAC Name

methyl 5-amino-4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-10-6(9)3-2-5(8)4-7/h2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUAYBAIHCDHHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048570
Record name Methyl aminolevulinate
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Molecular Weight

145.16 g/mol
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Physical Description

Solid
Record name Methyl aminolevulinate
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Solubility

Freely soluble, 2.20e+02 g/L
Record name Methyl aminolevulinate
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Record name Methyl aminolevulinate
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CAS No.

33320-16-0
Record name Methyl aminolevulinate
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Record name METHYL AMINOLEVULINATE
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Record name Methyl aminolevulinate
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Synthesis routes and methods

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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